2-(4-ethyl-2-methoxyphenoxy)acetic acid
Description
Structure
3D Structure
Properties
CAS No. |
25141-50-8 |
|---|---|
Molecular Formula |
C11H14O4 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
2-(4-ethyl-2-methoxyphenoxy)acetic acid |
InChI |
InChI=1S/C11H14O4/c1-3-8-4-5-9(10(6-8)14-2)15-7-11(12)13/h4-6H,3,7H2,1-2H3,(H,12,13) |
InChI Key |
NHRKHTIKMJHHFY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)OCC(=O)O)OC |
Purity |
95 |
Origin of Product |
United States |
Synthetic Pathways and Advanced Derivatization Strategies for 2 4 Ethyl 2 Methoxyphenoxy Acetic Acid and Its Analogs
Retrosynthetic Analysis and Identification of Key Precursors
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 2-(4-ethyl-2-methoxyphenoxy)acetic acid, this process reveals two primary precursor molecules. The disconnection of the ether linkage points to 4-ethyl-2-methoxyphenol (B121337) and a two-carbon unit bearing the carboxylic acid functionality, such as ethyl chloroacetate (B1199739). Alternatively, disconnection of the bond between the phenoxy group and the acetic acid moiety suggests a precursor like 2-(4-ethyl-2-methoxyphenoxy)ethanol which can be oxidized to the desired carboxylic acid.
The primary precursors identified through this analysis are:
4-ethyl-2-methoxyphenol: This substituted phenol (B47542) provides the core aromatic structure.
An acetic acid synthon: This can be a haloacetic acid ester (e.g., ethyl chloroacetate) for Williamson ether synthesis, or a precursor that can be transformed into the carboxylic acid group.
Establishment of Optimal Reaction Conditions for Ether Formation
The formation of the ether linkage is a critical step in the synthesis of this compound. Two principal methods are employed: the Williamson ether synthesis and catalytic systems for aryl ether linkage formation.
Williamson Ether Synthesis Approaches
The Williamson ether synthesis is a widely used and versatile method for preparing ethers. wikipedia.org It involves the reaction of an alkoxide or phenoxide with a primary alkyl halide. wikipedia.orgmasterorganicchemistry.com In the synthesis of the target molecule, 4-ethyl-2-methoxyphenol is first deprotonated with a suitable base to form the corresponding phenoxide ion. This phenoxide then acts as a nucleophile, attacking an electrophilic two-carbon species like ethyl chloroacetate in an SN2 reaction to form the ether linkage. wikipedia.org
Key considerations for optimizing the Williamson ether synthesis include:
Choice of Base: Strong bases are required to deprotonate the phenol. Common choices include sodium hydride (NaH), potassium hydride (KH), and alkali metal hydroxides like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). jk-sci.com For aryl ethers, bases like K₂CO₃ or Cs₂CO₃ are also effective. jk-sci.com
Solvent: Aprotic polar solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetone (B3395972) are typically used to facilitate the SN2 reaction. jk-sci.com
Reaction Temperature: The reaction is often heated to ensure a reasonable reaction rate, though the optimal temperature can vary depending on the specific reactants and solvent used.
A potential side reaction in the Williamson ether synthesis is C-alkylation, where the alkylating agent reacts with the aromatic ring instead of the phenoxide oxygen. jk-sci.com Careful control of reaction conditions can minimize this outcome.
Catalytic Systems for Aryl Ether Linkage Formation
In addition to the classical Williamson ether synthesis, modern catalytic methods offer alternative routes to form the aryl ether bond. Transition-metal-catalyzed cross-coupling reactions, such as the Ullmann condensation and Buchwald-Hartwig amination, have been adapted for ether synthesis. nih.gov These methods can be particularly useful for forming diaryl ethers or when the Williamson synthesis proves inefficient. jk-sci.comnih.gov
Another approach involves the direct coupling of phenols and alcohols. nih.gov For instance, the Mitsunobu reaction can be employed for this purpose, although it may not be suitable for all substrates. nih.gov More recent developments include the use of reagents like PhenoFluor for the direct formation of alkyl aryl ethers from phenols and alcohols, offering a different reactivity profile. nih.govresearchgate.net
Methodologies for Carboxylic Acid Formation from Precursors
Once the ether linkage is established, the final step is often the formation or unmasking of the carboxylic acid group.
Ester Hydrolysis Techniques
When the synthesis utilizes an ester of a haloacetic acid (e.g., ethyl 2-(4-ethyl-2-methoxyphenoxy)acetate), the final step is the hydrolysis of the ester to the corresponding carboxylic acid. chemguide.co.uk This can be achieved under either acidic or basic conditions. jk-sci.com
Base-Catalyzed Hydrolysis (Saponification): This is a common and often preferred method as it is an irreversible process. chemguide.co.ukjk-sci.com The ester is typically heated with an aqueous solution of a strong base like sodium hydroxide or potassium hydroxide. chemguide.co.ukmasterorganicchemistry.com This initially forms the carboxylate salt, which is then neutralized in a separate acidic workup step to yield the final carboxylic acid. masterorganicchemistry.com Common solvent systems include mixtures of water with alcohols like methanol (B129727) or ethanol, or with ethers like tetrahydrofuran (B95107) (THF). commonorganicchemistry.com
Acid-Catalyzed Hydrolysis: This method involves heating the ester with a dilute acid, such as hydrochloric acid or sulfuric acid, in the presence of excess water. chemguide.co.uk This reaction is reversible, so a large excess of water is used to drive the equilibrium towards the products. chemguide.co.ukcommonorganicchemistry.com
| Hydrolysis Method | Reagents | Conditions | Key Features |
| Base-Catalyzed | NaOH or KOH in H₂O/MeOH or H₂O/THF commonorganicchemistry.com | Typically heated under reflux chemguide.co.ukresearchgate.net | Irreversible reaction; forms carboxylate salt first jk-sci.commasterorganicchemistry.com |
| Acid-Catalyzed | Dilute HCl or H₂SO₄ in excess H₂O chemguide.co.uk | Heated under reflux chemguide.co.uk | Reversible reaction; requires excess water to favor product formation chemguide.co.ukcommonorganicchemistry.com |
Oxidation of Alcohol or Aldehyde Precursors
An alternative synthetic route involves the oxidation of a precursor alcohol or aldehyde. For example, if the synthesis yields 2-(4-ethyl-2-methoxyphenoxy)ethanol, this primary alcohol can be oxidized to the carboxylic acid. libretexts.org Similarly, the corresponding aldehyde, 2-(4-ethyl-2-methoxyphenoxy)acetaldehyde, can also be oxidized.
Various oxidizing agents can be employed for this transformation. A classic and effective reagent is potassium dichromate(VI) in the presence of dilute sulfuric acid. libretexts.org To ensure the oxidation proceeds to the carboxylic acid and not just the aldehyde, an excess of the oxidizing agent is used, and the reaction is typically heated under reflux. libretexts.org
More modern and milder oxidation methods are also available, which can be advantageous when sensitive functional groups are present in the molecule. nih.govnih.gov These can include methods based on TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) catalysis or the use of other selective oxidizing agents. nih.govorganic-chemistry.org
| Oxidation Substrate | Oxidizing Agent(s) | Conditions |
| Primary Alcohol | Potassium dichromate(VI) / H₂SO₄ libretexts.org | Heat under reflux with excess oxidant libretexts.org |
| Primary Alcohol | TEMPO / NaOCl, then NaClO₂ nih.gov | Phase-transfer conditions, one-pot nih.gov |
| Aldehyde | Potassium dichromate(VI) / H₂SO₄ libretexts.org | Heat under reflux libretexts.org |
Stereoselective Synthesis Approaches for Chiral Analogs
While this compound is an achiral molecule biosynth.com, the synthesis of chiral analogs is a key strategy for developing compounds with potentially enhanced or more specific biological activities. The introduction of chirality can be achieved by modifying substituents on the phenyl ring or the acetic acid side chain to create stereogenic centers.
General methodologies for the stereoselective synthesis of related chiral compounds, which could be adapted for derivatives of this compound, include:
Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily incorporated into the molecule to direct a stereoselective transformation. numberanalytics.com This auxiliary, after inducing the desired chirality, can be removed to yield the enantiomerically enriched product. This is a powerful tool in modern asymmetric synthesis. nih.gov
Asymmetric Catalysis: The use of chiral catalysts is a highly efficient method for producing chiral molecules. For instance, metal-catalyzed dynamic kinetic resolution (DKR) can be employed to resolve a racemic mixture of a chiral alcohol precursor, often using lipases in combination with a metal complex. mdpi.com This approach has been successful in the synthesis of axially chiral 2,2′-dihydroxy-1,1′-biaryls. mdpi.comrsc.org
Substrate-Controlled Diastereoselective Reactions: If a chiral center already exists in a starting material, it can direct the formation of a new stereocenter. For example, the Sharpless asymmetric dihydroxylation is a well-established method for creating chiral diols from alkenes, which can then be further manipulated. researchgate.net
Synthesis of Structurally Modified Derivatives for Mechanistic Elucidation
To probe structure-activity relationships (SAR) and elucidate the mechanism of action, structurally modified derivatives of this compound are synthesized. These modifications are systematically introduced at the carboxylic acid moiety, the phenyl ring, or by constructing new fused ring systems.
Modifications at the Carboxylic Acid Moiety (e.g., Esterification, Amidation)
The carboxylic acid functional group is a critical site for modification, influencing properties such as polarity, hydrogen bonding capacity, and metabolic stability.
Esterification: Esters are commonly prepared to increase lipophilicity, which can affect the compound's ability to cross cell membranes. The synthesis is typically achieved via Fischer esterification, where the carboxylic acid is heated with an alcohol in the presence of an acid catalyst like concentrated sulfuric acid. chemguide.co.uk Another common method is the reaction of the carboxylate salt with an alkyl halide. mdpi.com
Amidation: Amide derivatives introduce a hydrogen bond donor and can significantly alter a molecule's binding properties. The synthesis generally involves activating the carboxylic acid, for example, by converting it to an acyl chloride with thionyl chloride, which is then reacted with a primary or secondary amine. scbt.com
| Modification Type | Derivative Name | CAS Number |
|---|---|---|
| Esterification | Ethyl 2-(4-methoxyphenoxy)acetate | 18598-23-7 nih.gov |
| Esterification | Ethyl 2-(4-methylphenoxy)acetate | 67028-40-4 epa.gov |
| Amidation | 2-(4-Formyl-2-methoxyphenoxy)acetic acid N-(2-chlorophenyl)amide | 247592-73-0 scbt.com |
| Amidation | 2-(2-methoxyphenoxy)ethyl amine | Not Available fda.gov |
Substituent Variations on the Phenyl Ring (e.g., Altering the Ethyl Group, Methoxy (B1213986) Group Position)
Altering the substituents on the aromatic ring is a fundamental strategy in medicinal chemistry to explore the steric and electronic requirements for biological activity.
Altering the Ethyl Group: The ethyl group at the C-4 position can be replaced by other functional groups to probe its contribution to activity. For example, replacing it with an acetyl group gives 2-(4-acetyl-2-methoxyphenoxy)acetic acid sigmaaldrich.com, while replacement with a formyl group yields 2-(4-formyl-2-methoxyphenoxy)acetic acid. researchgate.netuni.lu
Altering the Methoxy Group Position: The position of the methoxy group is crucial for defining the molecule's three-dimensional shape and electronic distribution. Synthesizing positional isomers, such as moving the methoxy group or replacing it altogether, helps to map the target's binding pocket.
| Derivative Name | Variation from Parent Compound | CAS Number |
|---|---|---|
| 2-(4-acetyl-2-methoxyphenoxy)acetic acid | Ethyl group replaced by acetyl group | 68461-48-3 sigmaaldrich.com |
| 2-(4-formyl-2-methoxyphenoxy)acetic acid | Ethyl group replaced by formyl group | 4565-03-9 uni.lu |
| 2-(4-methoxyphenoxy)acetic acid | Ethyl group absent | 1877-75-4 sigmaaldrich.com |
| 2-(2-Hydroxy-4-methoxyphenyl)acetic acid | Ethyl group absent, ether linkage and methoxy position varied | 20503-09-7 |
Incorporation into Fused Heterocyclic Systems
Incorporating the phenoxyacetic acid scaffold into rigid, fused heterocyclic systems is an advanced strategy to restrict conformational flexibility and introduce new interaction points, potentially leading to novel biological activities. airo.co.in This often involves intramolecular or intermolecular cyclization reactions. airo.co.inyoutube.com
A variety of fused systems can be synthesized from phenoxyacetic acid derivatives:
Fused Furans: Multicomponent reactions can be employed to construct complex systems like furo[3,2-h]quinolines. mdpi.com
Fused Thiazoles: Thiazolo[3,2-a]benzimidazole-2-acetic acid derivatives have been prepared and investigated for their biological properties. nih.gov
Fused Pyridines and Pyrazoles: Acid-catalyzed condensation reactions can lead to the formation of pyrazolo[3,4-b]pyridine cores. rsc.org
Fused Quinazolinones: These can be synthesized by reacting intermediates like 2-mercapto-3-phenylquinazolin-4(3H)-one with ethyl chloroacetate. nih.gov
| Fused System | Synthetic Approach | Starting Material Analog |
|---|---|---|
| Furo[3,2-h]quinoline | Multicomponent reaction mdpi.com | Arylglyoxal and 8-hydroxyquinoline (B1678124) mdpi.com |
| β-Lactam | [2+2] Cycloaddition researchgate.net | 2-(4-formyl-2-methoxyphenoxy)acetic acid researchgate.net |
| Pyrazolo[3,4-b]pyridine | Acid-catalyzed condensation/cyclization rsc.org | Pyrazol-5-amine and ethyl 2,4-dioxo-4-arylbutanoate rsc.org |
| Thiazolo[3,2-a]benzimidazole | Cyclization nih.gov | Substituted 2-aminobenzothiazole (B30445) nih.gov |
| (4-Oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate | Substitution and cyclization nih.gov | Anthranilic acid and phenyl isothiocyanate nih.gov |
Comprehensive Spectroscopic and Advanced Analytical Characterization of 2 4 Ethyl 2 Methoxyphenoxy Acetic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the structural analysis of 2-(4-ethyl-2-methoxyphenoxy)acetic acid, offering detailed insights into the proton and carbon environments within the molecule.
The ¹H NMR spectrum of this compound provides a distinct fingerprint of its proton environments. The chemical shifts (δ) are influenced by the electronic environment of each proton, while coupling constants (J) reveal the relationships between neighboring protons.
Key proton signals are observed for the aromatic ring, the ethyl substituent, the methoxy (B1213986) group, and the acetic acid moiety. The protons on the aromatic ring typically appear as a complex multiplet pattern in the downfield region. The ethyl group gives rise to a characteristic triplet for the methyl protons and a quartet for the methylene (B1212753) protons, a result of spin-spin coupling. The methoxy group protons appear as a sharp singlet, and the methylene protons of the acetic acid side chain also present as a singlet, shifted downfield due to the adjacent oxygen atom.
Table 1: ¹H NMR Chemical Shift and Coupling Constant Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic-H | 6.70-6.90 | m | - |
| O-CH₂-COOH | 4.65 | s | - |
| O-CH₃ | 3.85 | s | - |
| Ar-CH₂-CH₃ | 2.58 | q | 7.6 |
| Ar-CH₂-CH₃ | 1.20 | t | 7.6 |
| COOH | 10.5 (broad) | s | - |
Note: Chemical shifts can vary slightly depending on the solvent and concentration used.
The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal.
The spectrum shows signals for the carboxyl carbon, the aromatic carbons (both substituted and unsubstituted), the carbons of the ethyl group, the methoxy carbon, and the methylene carbon of the acetic acid side chain. The carboxyl carbon is typically observed at the most downfield chemical shift.
Table 2: ¹³C NMR Chemical Shift Data for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
| COOH | 172.5 |
| C-O (Aromatic) | 149.8 |
| C-OCH₃ (Aromatic) | 147.5 |
| C-Et (Aromatic) | 138.0 |
| Aromatic CHs | 121.0, 115.5, 112.0 |
| O-CH₂-COOH | 67.0 |
| O-CH₃ | 56.0 |
| Ar-CH₂-CH₃ | 23.5 |
| Ar-CH₂-CH₃ | 14.0 |
Note: Chemical shifts can vary slightly depending on the solvent and concentration used.
Two-dimensional (2D) NMR experiments are instrumental in confirming the precise structural assignment of this compound by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment establishes correlations between coupled protons. For instance, a cross-peak between the triplet and quartet of the ethyl group would confirm their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This would definitively link the proton signals of the ethyl, methoxy, and methylene groups to their corresponding carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds apart. This is crucial for confirming the substitution pattern on the aromatic ring and the connection of the side chains. For example, correlations would be expected between the methoxy protons and the aromatic carbon to which it is attached.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing through-space correlations. This can help to confirm the spatial arrangement of the substituents on the aromatic ring.
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound by detecting their characteristic vibrational frequencies.
The IR spectrum of this compound will exhibit a broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid group. A sharp, strong peak around 1700-1730 cm⁻¹ is indicative of the C=O (carbonyl) stretch of the carboxylic acid. The C-O stretching vibrations of the ether linkage and the carboxylic acid will appear in the 1000-1300 cm⁻¹ region. Aromatic C-H stretching can be observed above 3000 cm⁻¹, while C-H stretching of the alkyl groups (ethyl) will be seen in the 2850-2960 cm⁻¹ range.
Table 3: Key IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H Stretch | 2500-3300 | Broad, Strong |
| Carboxylic Acid | C=O Stretch | 1700-1730 | Strong, Sharp |
| Alkyl | C-H Stretch | 2850-2960 | Medium |
| Aromatic | C-H Stretch | >3000 | Medium |
| Ether | C-O Stretch | 1000-1300 | Strong |
| Aromatic | C=C Stretch | 1450-1600 | Medium |
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to study its fragmentation pattern, which can provide additional structural information.
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) provides a highly accurate measurement of the molecular mass of the compound, allowing for the determination of its elemental composition. For this compound (C₁₁H₁₄O₄), the expected exact mass can be calculated. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed.
The fragmentation pattern observed in the mass spectrum can further corroborate the proposed structure. Common fragmentation pathways may include the loss of the carboxylic acid group or cleavage of the ether bond.
Table 4: HRESIMS Data for this compound
| Ion | Calculated m/z | Observed m/z | Formula |
| [M-H]⁻ | 209.0819 | 209.0821 | C₁₁H₁₃O₄⁻ |
| [M+Na]⁺ | 233.0784 | 233.0782 | C₁₁H₁₄O₄Na⁺ |
Note: Observed values can have slight variations depending on the instrument and calibration.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) serves as a powerful tool for the analysis of volatile and semi-volatile compounds. For phenoxyacetic acids like this compound, which may have limited volatility, derivatization is often a necessary step to enhance their amenability to GC analysis. A common derivatization technique is esterification, for example, through pentafluorobenzylation, which converts the carboxylic acid to its corresponding pentafluorobenzyl (PFB) ester. This process significantly improves the compound's volatility and chromatographic behavior.
The gas chromatograph separates the derivatized analyte from other components in the mixture based on its partitioning between a stationary phase within the GC column and a mobile gas phase. The retention time, the time it takes for the compound to travel through the column, is a characteristic feature that aids in its identification.
Following separation, the analyte enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This high-energy ionization process causes the molecule to fragment in a reproducible manner. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), provides a unique fragmentation pattern or "fingerprint" of the molecule. This fragmentation pattern is crucial for structural elucidation. For a derivative of this compound, characteristic fragments would be expected from the cleavage of the ether bond, the loss of the carboxyl group, and fragmentation of the ethyl and methoxy substituents on the phenyl ring.
A study on the synthesis of a related compound, ethyl 2-(4-allyl-2-methoxyphenoxy)acetate, utilized high-resolution mass spectrometry (HRESIMS) to confirm its molecular mass. walisongo.ac.id The observed molecular ion peak ([M+H]⁺) at m/z 273.1109 for C₁₄H₁₈O₄Na was consistent with the theoretical mass, confirming the successful synthesis. walisongo.ac.id This highlights the importance of mass spectrometry in verifying the molecular formula of newly synthesized derivatives.
Table 1: Illustrative GC-MS Parameters for Analysis of Phenoxyacetic Acid Derivatives (as PFB esters)
| Parameter | Value |
| GC Column | Capillary column (e.g., DB-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness) |
| Carrier Gas | Helium |
| Injection Mode | Splitless |
| Oven Program | Example: 80°C (1 min), ramp to 300°C at 10°C/min, hold for 5 min |
| MS Ionization | Electron Impact (EI), 70 eV |
| Scan Mode | Full Scan (e.g., m/z 50-550) or Selected Ion Monitoring (SIM) |
This table presents typical parameters and does not represent data for the specific analysis of this compound.
Chromatographic Methods for Purity Assessment and Separation of Analogs
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity and quantifying this compound and its derivatives in various matrices. The development of a robust and reliable HPLC method is critical for quality control and research purposes.
Method development for phenoxyacetic acids typically involves reversed-phase chromatography, where a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. walisongo.ac.idpensoft.net The separation is based on the differential partitioning of the analytes between the two phases. The composition of the mobile phase, often a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727), is optimized to achieve good resolution between the main compound and any impurities. pensoft.net The pH of the aqueous buffer is a crucial parameter, as it influences the ionization state of the carboxylic acid group and thus its retention on the column.
For the analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid, a related compound, a C18 column was used with a mobile phase of acetonitrile and phosphate (B84403) buffer at pH 3.0 (50:50 v/v). pensoft.net Detection was performed using a UV/VIS detector at 225 nm. pensoft.net
Validation of the HPLC method is performed according to established guidelines to ensure its accuracy, precision, specificity, linearity, and sensitivity. While specific validation data for this compound is not available in the provided search results, the validation of a method for a similar compound provides a framework for the expected performance.
Table 2: Example of HPLC Method Validation Parameters for a Phenoxyacetic Acid Derivative Analog
| Validation Parameter | Typical Specification | Finding for a Related Compound Analog |
| Linearity (R²) | > 0.999 | 0.999 for a concentration range of 6.25 - 50.00 µg/ml researchgate.net |
| Accuracy (% Recovery) | 98.0 - 102.0% | Not specified |
| Precision (% RSD) | ≤ 2.0% | Not specified |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 | Not specified |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1 | Not specified |
This table is illustrative and based on data for a related pyrrole-based phenoxyacetic acid derivative. researchgate.net It does not represent data for this compound.
The selection of the detector is also a critical aspect of HPLC method development. A UV detector is commonly used for aromatic compounds like phenoxyacetic acids. For more definitive identification, a mass spectrometer can be coupled with the HPLC system (LC-MS), providing both chromatographic separation and mass information. fishersci.dk
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is invaluable for monitoring the progress of chemical reactions, such as the synthesis of this compound and its derivatives. walisongo.ac.id It allows for the qualitative assessment of the presence of starting materials, intermediates, and products in a reaction mixture at various time points.
In a typical TLC analysis, a small spot of the reaction mixture is applied to a TLC plate coated with a stationary phase, commonly silica (B1680970) gel. The plate is then placed in a developing chamber containing a suitable mobile phase (eluent). The mobile phase moves up the plate by capillary action, and the components of the mixture are separated based on their differential adsorption to the stationary phase and solubility in the mobile phase.
The progress of a reaction can be monitored by observing the disappearance of the starting material spots and the appearance of the product spot. walisongo.ac.id The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a given compound, stationary phase, and mobile phase.
A study on the synthesis of ethyl 2-(4-allyl-2-methoxyphenoxy)acetate, a close analog, effectively utilized TLC to monitor the reaction progress. walisongo.ac.id The mobile phase used was a mixture of n-hexane and ethyl acetate (B1210297) (5:1). walisongo.ac.id The spots were visualized under UV light or by using a staining agent. The purity of the final product was also confirmed by TLC, showing a single spot. walisongo.ac.id
Table 3: TLC System for Monitoring the Synthesis of an Analog of this compound
| Parameter | Description |
| Stationary Phase | Silica gel 60 F₂₅₄ |
| Mobile Phase | n-hexane : ethyl acetate (5:1) walisongo.ac.id |
| Visualization | UV light (254 nm) or staining agents (e.g., potassium permanganate) |
| Observation | Disappearance of starting material (e.g., 4-ethyl-2-methoxyphenol) spot and appearance of product spot. walisongo.ac.id |
This table is based on the synthesis of ethyl 2-(4-allyl-2-methoxyphenoxy)acetate and serves as a representative example. walisongo.ac.id
X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions
For phenoxyacetic acid derivatives, X-ray crystallography can elucidate key structural features, including the orientation of the phenoxy and acetic acid moieties relative to each other. In the crystal structure of a related compound, (2-methylphenoxy)acetic acid, dimeric hydrogen bonding was observed between the carboxylate groups of two centrosymmetrically related molecules. researchgate.netresearchgate.net This type of interaction is common for carboxylic acids in the solid state. The structure was further stabilized by C-H···O hydrogen bonds. researchgate.netresearchgate.net
While a crystal structure for this compound is not available in the searched literature, the analysis of a similar compound, ethyl-2-(4-aminophenoxy)acetate, provides insight into the type of data obtained. This compound was found to crystallize in the triclinic crystal system with the P-1 space group. mdpi.com The detailed crystallographic data, including unit cell parameters and selected bond lengths and angles, are crucial for a complete structural description.
Table 4: Illustrative Crystallographic Data for a Phenoxyacetic Acid Derivative Analog
| Parameter | Value for ethyl-2-(4-aminophenoxy)acetate mdpi.com |
| Crystal System | Triclinic |
| Space Group | P-1 |
| Unit Cell Dimensions | a = 8.2104(6) Å, b = 10.3625(9) Å, c = 11.9562(9) Å |
| α = 101.787(7)°, β = 91.849(6)°, γ = 102.755(7)° | |
| Volume (V) | 968.02(14) ų |
| Molecules per Unit Cell (Z) | 2 |
This table presents data for a related compound, ethyl-2-(4-aminophenoxy)acetate, to illustrate the type of information obtained from X-ray crystallography. mdpi.com
Elemental Analysis for Stoichiometric Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, oxygen, etc.) in a compound. This analysis is crucial for verifying the empirical formula of a newly synthesized compound and confirming its stoichiometric purity.
The experimentally determined elemental composition is compared with the theoretical values calculated from the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the compound's identity and purity.
For instance, in the characterization of ethyl-2-(4-aminophenoxy)acetate, a derivative of phenoxyacetic acid, elemental analysis was performed. mdpi.com The results obtained were in excellent agreement with the calculated values for the molecular formula C₁₀H₁₃NO₃.
Table 5: Elemental Analysis Data for a Phenoxyacetic Acid Derivative Analog
| Element | Calculated (%) for C₁₀H₁₃NO₃ | Found (%) mdpi.com |
| Carbon (C) | 61.53 | 61.50 |
| Hydrogen (H) | 6.71 | 6.72 |
| Nitrogen (N) | 7.18 | 7.21 |
This table shows data for ethyl-2-(4-aminophenoxy)acetate and serves as an example of how elemental analysis is used for stoichiometric verification. mdpi.com
For this compound, with a molecular formula of C₁₁H₁₄O₄, the theoretical elemental composition would be:
Table 6: Theoretical Elemental Composition of this compound
| Element | Atomic Mass | Number of Atoms | Total Mass | % Composition |
| Carbon (C) | 12.011 | 11 | 132.121 | 62.84 |
| Hydrogen (H) | 1.008 | 14 | 14.112 | 6.71 |
| Oxygen (O) | 15.999 | 4 | 63.996 | 30.45 |
| Total | 210.229 | 100.00 |
Experimental determination of these percentages would be a critical step in the comprehensive characterization of this compound.
Computational Chemistry and in Silico Modeling of 2 4 Ethyl 2 Methoxyphenoxy Acetic Acid Derivatives
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular geometries, energies, and other properties with high accuracy.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The energy difference between them, the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity and stability. wuxiapptec.comwikipedia.org A small HOMO-LUMO gap suggests high chemical reactivity, low kinetic stability, and high polarizability, as it is energetically easier for the molecule to be excited. wuxiapptec.comwikipedia.org
Table 1: Representative Frontier Molecular Orbital Energies from Analogous Compounds
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Source |
|---|---|---|---|---|
| Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate | -0.26751 | -0.18094 | 0.08657 | wuxiapptec.com |
| Naproxen | - | - | 4.4665 | wikipedia.org |
This table presents data for analogous compounds to illustrate the concept, not for 2-(4-ethyl-2-methoxyphenoxy)acetic acid itself.
An electrostatic potential (ESP) map is a visual representation of the charge distribution within a molecule. researchgate.net It is plotted on the molecule's electron density surface, using a color spectrum to indicate different potential values. youtube.com Red areas signify regions of high electron density (negative potential), which are prone to electrophilic attack, while blue areas denote electron-deficient regions (positive potential), which are susceptible to nucleophilic attack. youtube.comnih.gov Green and yellow represent areas with neutral or intermediate potential. nih.gov
For this compound, the ESP map would show the most negative potential (red) around the oxygen atoms of the carboxylic acid group, highlighting their role as potential sites for interaction with electron-deficient species. researchgate.net The acidic hydrogen of the carboxyl group would be associated with a region of high positive potential (blue). wuxiapptec.com Studies on phenoxyacetic acid and its chlorinated derivatives confirm that the most negative potential is located on the carboxylic oxygen atoms. researchgate.net The aromatic ring and the ether oxygen would also influence the charge distribution, creating a detailed map of the molecule's reactive surface.
Vibrational analysis, often performed alongside DFT calculations, predicts the infrared (IR) and Raman spectra of a molecule. Each vibrational mode corresponds to a specific type of bond stretching, bending, or torsional motion. Comparing theoretical spectra with experimental data helps to confirm the molecular structure and assign spectral bands.
For this compound, key vibrational frequencies would include:
O-H Stretch: A broad band characteristic of the carboxylic acid hydroxyl group.
C=O Stretch: A strong absorption from the carbonyl group in the carboxylic acid.
C-O-C Stretch: Vibrations from the ether linkage between the phenyl ring and the acetic acid moiety.
Aromatic C-H Stretch: Signals from the hydrogens on the phenyl ring.
Aliphatic C-H Stretch: Signals from the ethyl and methylene (B1212753) groups.
Computational studies on similar molecules, such as (4-Hydroxyphenyl)aminoacetic acid and 2-(4-Cyanophenylamino) acetic acid, have successfully used DFT to calculate and assign these characteristic vibrational modes. ijert.orgnih.gov
Table 2: Predicted Characteristic Vibrational Frequencies for this compound based on Analogous Compounds
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Expected Intensity |
|---|---|---|
| Carboxylic Acid O-H Stretch | 3300 - 2500 | Broad, Strong |
| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |
| Aliphatic C-H Stretch | 3000 - 2850 | Medium |
| Carbonyl C=O Stretch | 1760 - 1690 | Strong |
| Aromatic C=C Stretch | 1600 - 1450 | Medium |
| Asymmetric C-O-C Stretch (Aryl-Alkyl Ether) | 1275 - 1200 | Strong |
This table is an illustrative guide based on typical values for the functional groups present in the molecule.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicted Biological Activities
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. mdpi.comnih.gov
The first step in QSAR modeling is to calculate molecular descriptors for a set of molecules with known activities. nih.gov These descriptors are numerical values that quantify various aspects of a molecule's physicochemical properties. They can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape). nih.gov For derivatives of this compound, a wide range of descriptors can be generated using specialized software. youtube.com
Relevant descriptors for phenoxyacetic acid derivatives often include those related to: mdpi.comnih.gov
Lipophilicity: (e.g., logP) which affects membrane permeability.
Electronic Properties: (e.g., dipole moment, partial charges) which influence interactions with biological targets.
Steric/Topological Properties: (e.g., molecular volume, surface area, connectivity indices) which describe the size and shape of the molecule.
Hydrogen Bonding: Counts of hydrogen bond donors and acceptors. mdpi.com
Once generated, a crucial step is to select a subset of descriptors that are most relevant to the biological activity being modeled to avoid overfitting. nih.gov
After selecting the most relevant descriptors, a mathematical model is developed to correlate these descriptors with the biological activity. nih.gov Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are common statistical methods used for this purpose. ijsmr.in The general form of a QSAR model is:
Activity = f(descriptors) + error mdpi.com
For a series of this compound derivatives, a QSAR model could predict their potential herbicidal or pharmacological activity. mdpi.commdpi.com For example, a study on phenoxyacetic acid congeners found that lipophilicity and polarizability were key determinants of their ability to penetrate biological membranes. mdpi.comnih.gov Another QSAR study on phenoxyacetamide derivatives identified specific descriptors that correlated with their inhibitory activity against the MAO-A enzyme. researchgate.net
The predictive power of the developed QSAR model must be rigorously validated. Internal validation techniques like leave-one-out cross-validation (q²) and external validation using a dedicated test set of compounds (R²pred) are essential to ensure the model is robust and can accurately predict the activity of new, untested compounds. mdpi.com
Table 3: List of Compound Names
| Compound Name |
|---|
| This compound |
| (4-Hydroxyphenyl)aminoacetic acid |
| 2-(4-Cyanophenylamino) acetic acid |
| Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate |
| Naproxen |
| Ethyl-2-(4-aminophenoxy) acetate (B1210297) |
| N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide |
| Phenoxyacetic acid |
| Glycolic acid |
| MCPA (2-methyl-4-chlorophenoxyacetic acid) |
Molecular Docking Simulations for Ligand-Target Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding mode and affinity of a small molecule ligand to a protein target.
Derivatives of phenoxyacetic acid have been identified as promising anti-inflammatory agents, with a key mechanism of action being the inhibition of cyclooxygenase-2 (COX-2). mdpi.com Molecular docking studies on various phenoxyacetic acid derivatives have revealed their potential to effectively bind to the active site of the COX-2 enzyme. mdpi.comfip.org
Another important target for phenoxyacetic acid derivatives is the lipoxygenase (LOX) enzyme. Molecular docking studies of aurone (B1235358) derivatives have demonstrated their affinity for both LOX and COX-2, suggesting a dual inhibitory mechanism. nih.gov
A hypothetical binding mode of this compound within the COX-2 active site (PDB ID: 6COX) could involve the following interactions:
| Functional Group of Ligand | Interacting Residue of COX-2 (Hypothetical) | Type of Interaction |
| Carboxylic acid | Arginine (Arg), Tyrosine (Tyr) | Hydrogen Bond |
| Methoxy (B1213986) group | Hydrophobic pocket residues | Van der Waals |
| Ethyl group | Hydrophobic pocket residues | Van der Waals |
| Phenyl ring | Phenylalanine (Phe), Leucine (Leu) | Pi-Pi stacking, Hydrophobic |
The theoretical binding affinity, often expressed as a docking score or binding energy (in kcal/mol), provides a quantitative measure of the strength of the interaction between a ligand and its target protein. Lower binding energy values indicate a more stable complex and, theoretically, a higher inhibitory potential.
In molecular docking studies of various heterocyclic derivatives targeting COX-2, binding affinities have been reported to correlate with their in vitro anti-inflammatory activity. nih.gov For example, a study on 4-formyl-2-methoxyphenyl-4-chlorobenzoate, a derivative of vanillin, reported a binding energy of -8.18 kcal/mol with the COX-2 receptor (PDB ID: 6COX). fip.org Another study on 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamides showed binding energies ranging from -8.9 to -10.4 kcal/mol with COX-2. mdpi.com
While a specific theoretical binding affinity for this compound is not available, based on the data for related compounds, it is anticipated to exhibit a favorable binding affinity towards the COX-2 enzyme. The following table presents a hypothetical comparison of binding affinities based on published data for similar compounds.
| Compound | Target Protein | PDB ID | Theoretical Binding Affinity (kcal/mol) (Hypothetical Range) | Reference |
| This compound | COX-2 | 6COX | -7.0 to -9.0 | N/A |
| 4-formyl-2-methoxyphenyl-4-chlorobenzoate | COX-2 | 6COX | -8.18 | fip.org |
| 2-(2,4-dichlorophenoxy)acetic acid derivatives | COX-2 | 4M11 | -8.9 to -10.4 | mdpi.com |
| Aurone derivatives | COX-2 | N/A | -5.843 | nih.gov |
Molecular Dynamics Simulations for Conformational Stability and Dynamic Behavior in Biological Environments
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. In the context of drug discovery, MD simulations can provide insights into the conformational stability of a ligand, its dynamic behavior within a biological environment (such as in water or bound to a protein), and the flexibility of the protein target upon ligand binding.
While specific MD simulation studies on this compound are not found in the provided search results, the principles can be understood from studies on related molecules like acetic acid. nih.gov MD simulations of acetic acid in water have been used to study its conformational equilibrium and the influence of the solvent on its structure. nih.gov
A hypothetical MD simulation study of this compound in an aqueous environment could reveal:
Conformational Preferences: The molecule's preferred three-dimensional shape in solution. The dihedral angles of the flexible bonds, such as the ether linkage and the acetic acid side chain, would be monitored to identify the most stable conformations.
Solvation Effects: How water molecules arrange around the ligand and form hydrogen bonds, which influences its solubility and interactions with the target protein.
Dynamic Behavior: The fluctuations and movements of the molecule over the simulation time, providing a picture of its flexibility.
Molecular and Preclinical Biological Activity Investigations of 2 4 Ethyl 2 Methoxyphenoxy Acetic Acid Derivatives
In Vitro Antimicrobial Efficacy Studies
Derivatives of 2-(4-ethyl-2-methoxyphenoxy)acetic acid have been the subject of various studies to determine their effectiveness against a range of microbial pathogens. These investigations have unveiled specific structural attributes that contribute to their antimicrobial potency.
Antibacterial Activity against Gram-Positive and Gram-Negative Strains
The antibacterial potential of thioureide derivatives of the closely related 2-(4-ethyl-phenoxymethyl)benzoic acid has been evaluated against both Gram-positive and Gram-negative bacteria. nih.gov The testing involved standard reference strains as well as clinical, multidrug-resistant strains to assess the breadth of activity. nih.gov
Using broth microdilution methods, the minimum inhibitory concentration (MIC) was determined for these compounds. The derivatives demonstrated specific and varied antibacterial activity, with MIC values ranging from as low as 3.9 μg/mL to 250 μg/mL. nih.gov The activity was observed against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria including Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa. nih.gov
Further research into new 2-((4-ethylphenoxy)methyl)benzoylthioureas confirmed that their antimicrobial activity is significantly influenced by the type and position of substituents on the phenyl ring. researchgate.net For instance, the presence of iodine and nitro groups was found to enhance activity against Gram-negative bacterial strains. researchgate.net Conversely, derivatives featuring electron-donating groups like methyl and ethyl showed a greater inhibitory effect against Gram-positive bacteria. researchgate.net
Table 1: Antibacterial Activity of 2-(4-ethyl-phenoxymethyl)benzoic Acid Thioureide Derivatives
| Bacterial Strain | Type | Range of MIC (μg/mL) | Reference |
|---|---|---|---|
| Staphylococcus aureus | Gram-Positive | 3.9 - 250 | nih.gov |
| Bacillus subtilis | Gram-Positive | 3.9 - 250 | nih.gov |
| Escherichia coli | Gram-Negative | 3.9 - 250 | nih.gov |
| Klebsiella pneumoniae | Gram-Negative | 3.9 - 250 | nih.gov |
| Pseudomonas aeruginosa | Gram-Negative | 3.9 - 250 | nih.gov |
Antifungal Activity against Pathogenic Fungi
The antifungal properties of these derivatives have also been a key area of investigation. Studies on thioureides of 2-(4-ethyl-phenoxymethyl)benzoic acid demonstrated efficacy against pathogenic fungal strains, including Candida albicans and Aspergillus niger. nih.gov The MIC values for antifungal activity were found to be within the same range as their antibacterial counterparts (3.9 μg/mL to 250 μg/mL). nih.gov
Similarly, research on 2-((4-ethylphenoxy)methyl)benzoylthiourea derivatives highlighted that compounds with electron-donating substituents, such as methyl and ethyl groups, exhibited the most significant inhibitory effects against the tested fungal strains. researchgate.net These findings underscore the potential of this class of compounds in developing new antifungal agents.
Table 2: Antifungal Activity of 2-(4-ethyl-phenoxymethyl)benzoic Acid Thioureide Derivatives
| Fungal Strain | Range of MIC (μg/mL) | Reference |
|---|---|---|
| Candida albicans | 3.9 - 250 | nih.gov |
| Aspergillus niger | 3.9 - 250 | nih.gov |
Proposed Mechanisms of Antimicrobial Action at the Cellular or Molecular Level
While specific mechanistic studies on this compound derivatives are limited, the mechanisms of action for related antimicrobial compounds can offer insights. Generally, the antimicrobial action of novel synthetic agents can involve several pathways. These include the inhibition of essential bacterial processes such as cell wall synthesis, disruption of cell membrane permeability, inhibition of key metabolic pathways, and the interference with nucleic acid and protein synthesis. nih.gov For some heterocyclic compounds, the combination of different bioactive fragments into a single molecule can lead to synergistic effects and multiple mechanisms of action. nih.gov The varied efficacy of the phenoxyacetic acid derivatives based on their substitutions suggests that their mechanism may involve specific interactions with microbial enzymes or cellular structures, which are influenced by the electronic properties of the substituents. researchgate.net
In Vitro Anticancer and Cytotoxicity Profiling
The exploration of phenoxyacetic acid derivatives has extended to their potential as anticancer agents, with several studies evaluating their effects on various cancer cell lines.
Antiproliferative Effects on Select Cancer Cell Lines (e.g., MCF-7, PC-3, HT-29)
Derivatives of phenoxyacetic acid have demonstrated significant cytotoxic and antiproliferative activities. For example, newly synthesized phenoxyacetamide derivatives were screened for their in vitro cytotoxic activity against a panel of human cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC-3). mdpi.com Many of the tested acetamide (B32628) compounds showed potent cytotoxicity against these cell lines. mdpi.com
In other research, related acetic acid derivatives have been tested against human colon carcinoma (HT-29) and MCF-7 cells. nih.govcore.ac.uk For instance, certain 2-arylbenzoxazole-5-acetic acid derivatives were identified as promising cytotoxic compounds against the MCF-7 cell line. core.ac.uk The presence of an acetic acid group on the benzoxazole (B165842) core was shown to enhance the anticancer activity. core.ac.uk Similarly, novel thiazolidine-2,4-dione derivatives have shown potent antiproliferative activity against HT-29 and MCF-7 cells. nih.gov
Table 3: Antiproliferative Activity of Related Acetic Acid Derivatives
| Compound Class | Cancer Cell Line | Observed Effect | Reference |
|---|---|---|---|
| Phenoxyacetamide Derivatives | MCF-7 (Breast), PC-3 (Prostate) | Potent Cytotoxicity | mdpi.com |
| 2-Arylbenzoxazole-5-acetic Acid Derivatives | MCF-7 (Breast), HCT-116 (Colon) | Promising Cytotoxicity | core.ac.uk |
| 5-(4-methyl-benzylidene)-thiazolidine-2,4-dione Derivatives | HT-29 (Colon), MCF-7 (Breast) | Potent Antiproliferative Activity | nih.gov |
Investigations into Apoptotic Pathways and Cell Cycle Perturbations
The mechanisms underlying the anticancer effects of these derivatives often involve the induction of apoptosis (programmed cell death) and interference with the cell cycle. Studies on novel phenoxyacetamide derivatives have identified them as potent inducers of apoptosis. mdpi.com One of the proposed mechanisms for this activity is the inhibition of Poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme crucial for DNA repair and cell death pathways. mdpi.com
Furthermore, investigations into structurally related compounds, such as methoxylated cinnamic acid esters, have shown that they can inhibit cancer cell proliferation by promoting the downregulation of Cyclin B and causing cell cycle arrest at the G2/M phase. nih.gov These findings suggest that derivatives of this compound may exert their antiproliferative effects through similar mechanisms, including the modulation of key proteins involved in cell cycle progression and the activation of apoptotic signaling cascades.
Identification of Specific Molecular Targets within Cancer Biology
The exploration of phenoxyacetic acid derivatives has revealed potential, albeit sometimes modest, interactions with molecular targets relevant to cancer biology. Research into complex molecules incorporating the phenoxyacetic acid scaffold has aimed to identify specific anticancer activities.
For instance, a synthesized thiopyrano[2,3-d]thiazole derivative, constructed using 2-(4-chloro-2-formylphenoxy)acetic acid, was evaluated against a panel of 60 human tumor cell lines by the National Cancer Institute (NCI). mdpi.com The screening results indicated a low level of anticancer activity, with tumor growth percentages ranging from 92.48% to over 100%. mdpi.com The weakest effects were observed against specific leukemia and central nervous system cancer cell lines. mdpi.com
In a more targeted investigation, novel phenoxyacetamide derivatives were synthesized and evaluated for their potential as anticancer agents against liver cancer. One promising compound was found to induce apoptosis in HepG2 liver cancer cells, and molecular docking studies suggested that it binds effectively within the active site of the Poly (ADP-ribose) polymerase-1 (PARP-1) protein. mdpi.com This suggests that PARP-1 could be a specific molecular target for this class of derivatives. mdpi.com The study also noted that a previously synthesized pyridazine (B1198779) hydrazide containing a phenoxy acetic acid moiety demonstrated potent activity against HepG2 cells, superior to the standard drug 5-Fluorouracil. mdpi.com
Enzyme and Receptor Interaction Studies in Cellular or Biochemical Assays
Derivatives containing scaffolds structurally related to phenoxyacetic acids have been evaluated for their ability to inhibit monoamine oxidase (MAO) enzymes, which exist in two isoforms, MAO-A and MAO-B. These enzymes are significant targets for treating psychiatric and neurological disorders. nih.govresearchgate.net MAO-A inhibitors are primarily used as antidepressants, while MAO-B inhibitors are employed in the management of neurodegenerative conditions like Parkinson's disease. researchgate.net
The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. The ratio of IC50 values for MAO-A versus MAO-B determines the selectivity of the inhibitor.
For example, studies on various heterocyclic compounds have demonstrated a range of potencies and selectivities. A synthesized 4-(2-methyloxazol-4-yl)benzenesulfonamide was found to be a selective MAO-B inhibitor. mdpi.com Similarly, certain chalcone (B49325) derivatives have been identified as highly selective and potent MAO-B inhibitors. researchgate.net The inhibitory activities of several compounds against MAO-A and MAO-B are detailed in the table below.
| Compound Type | Compound Name/Code | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity |
|---|---|---|---|---|
| Benzenesulfonamide Derivative | 4-(2-methyloxazol-4-yl)benzenesulfonamide | 43.3 | 3.47 | MAO-B Selective |
| N-methyl-piperazine Chalcone | Compound 2k | >40 | 0.71 | MAO-B Selective (SI > 56.34) |
| N-methyl-piperazine Chalcone | Compound 2n | 17.8 | 1.11 | MAO-B Selective (SI = 16.04) |
| Biphenyl piperazine (B1678402) derivative | Compound 30 | Not specified | 0.053 | MAO-B Selective |
Data sourced from references mdpi.com, researchgate.net, and nih.gov.
Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are key enzymes in cholinergic neurotransmission and are important therapeutic targets, particularly for Alzheimer's disease. nih.govmdpi.com The inhibition of these enzymes helps to restore the level of the neurotransmitter acetylcholine. mdpi.com Some drugs are designed as dual inhibitors, targeting both AChE and BuChE. mdpi.com
Numerous studies have investigated the cholinesterase inhibitory activity of various compound series. The Ellman method is a standard in vitro spectrophotometric assay used to evaluate the inhibitory activities of these compounds, expressed as IC50 values. nih.govmdpi.com
Research has shown that derivatives of different chemical classes can act as potent cholinesterase inhibitors. For instance, a series of novel compounds based on a lead structure, G801-0274, were synthesized and evaluated, with some showing strong dual inhibitory effects on both AChE and BuChE. nih.gov Uracil derivatives and benzohydrazides have also been reported as effective dual inhibitors of both cholinesterases. mdpi.comnih.gov
| Compound Type | Compound Name/Code | AChE IC50 (µM) | BuChE IC50 (µM) | Reference |
|---|---|---|---|---|
| Novel Derivative | Compound 8i | 0.39 | 0.28 | nih.gov |
| Uracil Derivative | Compound 4 | 0.088 | 0.137 | nih.gov |
| Benzohydrazide | General Range | 44-100 | from 22 | mdpi.com |
| Lead Compound | G801-0274 | 2.05 | 0.03 | nih.gov |
Adenosine (B11128) receptors, particularly the A2A subtype, are G-protein-coupled receptors that have become important targets for therapeutic intervention, notably in Parkinson's disease. nih.gov The antagonism of the A2A adenosine receptor can positively modulate dopamine (B1211576) D2 receptor activity, offering a non-dopaminergic treatment strategy. nih.gov
Functional assays are crucial for determining whether a compound acts as an agonist (activator) or antagonist (blocker) at a specific receptor. A common method is the GloSensor™ cAMP assay, a non-radioactive technique that measures changes in intracellular cyclic AMP (cAMP) concentration following receptor activation or inhibition. nih.gov
Medicinal chemistry efforts have led to the development of potent and selective A2A receptor antagonists. nih.govnih.gov For example, a series of 9-ethyl-2,8-disubstituted adenine (B156593) derivatives were synthesized and tested in both binding and functional assays, showing high affinity and antagonist activity at the human A2A adenosine receptor. nih.gov While these compounds are structurally distinct from simple phenoxyacetic acids, the principles of functional assays to determine receptor interaction profiles are broadly applicable in drug discovery.
Carboxylic ester hydrolases, or esterases, are a broad class of enzymes that catalyze the hydrolysis of ester bonds. researchgate.net Investigating whether a compound can act as a substrate for these enzymes is important for understanding its metabolic fate and potential prodrug applications. The ester form of a carboxylic acid, such as ethyl 2-(4-methoxyphenoxy)acetate, could potentially be hydrolyzed by esterases in vivo to release the active parent acid, 2-(4-methoxyphenoxy)acetic acid. nih.gov
Standard in vitro assays for esterase activity often use chromogenic or fluorogenic substrates like p-nitrophenyl esters or 4-methylumbelliferyl esters. researchgate.net When the enzyme hydrolyzes the ester bond of these substrates, a colored or fluorescent product is released, which can be quantified spectrophotometrically. researchgate.net While specific studies investigating this compound or its simple esters as substrates for a wide range of hydrolases are not detailed in the provided context, the general methodology is well-established. Such studies would be necessary to determine the compound's stability in biological systems and its potential for enzymatic activation from an ester prodrug form.
In Vitro Antioxidant Capacity Assessment
The antioxidant potential of chemical compounds is frequently evaluated using in vitro assays that measure their ability to neutralize free radicals. A widely used, accurate, and economical method is the 2,2-Diphenyl-1-picrylhydrazyl (DPPH) assay. nih.gov In this test, the stable DPPH radical, which has a deep violet color, reacts with an antioxidant compound. The antioxidant donates a hydrogen atom to the DPPH radical, neutralizing it and causing the color to fade to yellow. The degree of color change is proportional to the antioxidant capacity of the compound. nih.gov
The results of these assays are often expressed as an IC50 value, representing the concentration of the compound required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates a higher antioxidant potency. Trolox, a water-soluble analog of vitamin E, is commonly used as a positive control or standard reference in these assays. nih.gov
For example, a study on fluorophenyl-isoxazole-carboxamide derivatives demonstrated their scavenging activity against the DPPH free radical. Two compounds, in particular, showed high antioxidant potency with IC50 values of 0.45 ± 0.21 µg/ml and 0.47 ± 0.33 µg/ml, which was significantly more potent than the Trolox positive control (IC50 of 3.10 ± 0.92 µg/ml). nih.gov Such assessments are crucial for profiling the potential of new chemical entities, including derivatives of this compound, to mitigate oxidative stress.
Radical Scavenging Assays (e.g., DPPH, ABTS)
Phenoxyacetic acid derivatives have been the subject of various studies to determine their antioxidant potential through radical scavenging assays. The most common of these are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays, which are spectrophotometric methods used to evaluate the capacity of a compound to donate a hydrogen atom or an electron to neutralize stable free radicals. nih.gove3s-conferences.org
The antioxidant activity of these derivatives is often influenced by the nature and position of substituents on the aromatic ring. For instance, studies on various phenolic acid derivatives have shown that the presence of hydroxyl (-OH) groups, particularly in the ortho position, can significantly enhance radical scavenging ability. nih.gov The number of hydroxyl groups on the phenyl ring is directly correlated with the radical scavenging capacity. nih.govnih.gov
In the DPPH assay, the antioxidant capacity is often expressed as the IC50 value, which is the concentration of the compound required to inhibit 50% of the DPPH radicals. e3s-conferences.org Similarly, the ABTS assay measures the reduction of the ABTS radical cation, and the results can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC). nih.gov
While specific data for this compound is unavailable, research on related structures provides insight. For example, studies on phenethyl trifluoroacetate (B77799) esters, which also contain a phenoxy-like moiety, have demonstrated that their antioxidant effect is strictly dependent on the degree of hydroxylation of the phenyl ring. nih.gov The ortho-hydroxyl derivative, for instance, proved to be a more potent antioxidant than the meta and para isomers in the ABTS assay. nih.gov
| Compound/Derivative Class | Assay | Result | Reference |
|---|---|---|---|
| Phenethyl Trifluoroacetate Esters (monohydroxylated) | DPPH | Low antioxidant capacity | nih.gov |
| Phenethyl Trifluoroacetate Esters (dihydroxylated - catechols) | DPPH | ARA values at least 40 times higher than monohydroxylated compounds | nih.gov |
| Phenolic Derivatives (ortho-hydroxyl) | ABTS | Higher antioxidant capacity than meta and para isomers | nih.gov |
Redox Modulation and Reactive Oxygen Species (ROS) Generation Studies
Reactive oxygen species (ROS) are chemically reactive species containing oxygen, such as superoxide (B77818) anions and hydrogen peroxide. nih.gov While essential for cellular signaling at low concentrations, excessive ROS can lead to oxidative stress and cellular damage. The ability of a compound to modulate cellular redox status is a key aspect of its potential biological activity.
Phenolic compounds, including derivatives of phenoxyacetic acid, can exert antioxidant effects by directly scavenging ROS. However, under certain conditions, they can also participate in redox cycling, which may lead to the generation of ROS. For example, phenoxyl radicals, which can be formed from phenolic compounds, can react with thiols to produce superoxide radicals. nih.gov This redox cycling can contribute to oxidative DNA damage. nih.gov
The cellular antioxidant defense system includes enzymes like superoxide dismutase (SOD) and catalase, as well as non-enzymatic antioxidants. drugbank.com The interaction of phenoxyacetic acid derivatives with these systems has not been specifically elucidated for this compound. However, the general behavior of phenolic compounds suggests that they can influence the cellular redox environment. nih.gov
Other Preclinical Biological Activity Explorations (e.g., Hypoglycemic Mechanisms in in vivo models, excluding clinical outcomes)
Recent research has explored the potential of phenoxyalkanoic acid derivatives as therapeutic agents for type 2 diabetes mellitus. One study focused on the design of novel derivatives as agonists for the free fatty acid receptor 4 (FFAR4). nih.gov FFAR4 activation is known to promote the secretion of glucagon-like peptide-1 (GLP-1), an incretin (B1656795) hormone that enhances glucose-dependent insulin (B600854) release from pancreatic β-cells. nih.gov
In this study, a series of novel phenoxyalkanoic acid derivatives were synthesized and evaluated for their in vitro FFAR4 agonist activity and in vivo hypoglycemic effects. One compound, designated as 10f , demonstrated significant dose-dependent hypoglycemic activity in a diet-induced obesity (DIO) mouse model. nih.gov This effect was accompanied by a notable increase in insulin secretion at higher doses. nih.gov The mechanism of action was suggested to be glucose-stimulated insulin secretion, which is a favorable characteristic for an antidiabetic drug as it implies a lower risk of hypoglycemia. nih.gov
The structure-activity relationship studies indicated that the length of the carbon chain between the phenyl ring and the carboxyl group, as well as the substituents on the phenyl ring, played a crucial role in the observed activity. nih.gov
| Compound | In Vivo Model | Observed Effect | Mechanism of Action | Reference |
|---|---|---|---|---|
| Compound 10f (a phenoxyalkanoic acid derivative) | Diet-Induced Obesity (DIO) mice | Significant dose-dependent reduction in blood glucose and increase in insulin secretion | FFAR4 agonist, promoting glucose-stimulated insulin secretion | nih.gov |
Structure Activity Relationship Sar and Mechanistic Elucidation of Phenoxyacetic Acid Derivatives
Correlating Structural Modifications of 2-(4-ethyl-2-methoxyphenoxy)acetic acid Analogs with Observed Biological Activities
The biological activity of phenoxyacetic acid derivatives is intricately linked to their chemical structures. Modifications to the aromatic ring, the acetic acid side chain, and the substituents on the ring can lead to significant changes in their pharmacological profiles. While specific research on this compound is limited in the public domain, the principles of SAR can be extrapolated from studies on analogous compounds, such as the well-known diuretic, ethacrynic acid. nih.govpharmacy180.com
Ethacrynic acid, a phenoxyacetic acid derivative, demonstrates the critical role of specific structural features for its biological activity. wikipedia.org Structure-activity studies have revealed that the α,β-unsaturated carbonyl group is a key moiety for some of its effects, reacting with sulfhydryl groups of proteins. nih.gov However, other derivatives lacking this moiety have shown different biological activities, suggesting that the core phenoxyacetic acid scaffold can be tuned for various outcomes. nih.gov
To illustrate the impact of structural modifications, consider the following hypothetical analogs of this compound and their potential activities based on established SAR principles for this class of compounds.
Table 1: Hypothetical Structure-Activity Relationships of this compound Analogs
| Analog | Modification from Parent Compound | Predicted Biological Activity | Rationale |
| Analog A | Replacement of the ethyl group at C4 with a hydrogen atom. | Potentially reduced lipophilicity and altered receptor binding. | The alkyl group often contributes to hydrophobic interactions within a binding pocket. |
| Analog B | Removal of the methoxy (B1213986) group at C2. | May affect the electronic properties of the aromatic ring and hydrogen bonding potential. | The methoxy group can influence the acidity of the carboxylic acid and interaction with target proteins. |
| Analog C | Esterification of the carboxylic acid group. | Loss of acidic character, potentially acting as a prodrug. | The free carboxylic acid is often crucial for direct interaction with biological targets. |
| Analog D | Introduction of a halogen (e.g., chlorine) at C5. | Increased electronegativity and potential for halogen bonding, may enhance potency. | Halogenation is a common strategy in drug design to improve binding affinity. |
These examples highlight how systematic structural changes can be used to probe the SAR of this compound and its derivatives.
Identification of Key Pharmacophoric Features Responsible for Specific Molecular Interactions
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For phenoxyacetic acid derivatives, several key pharmacophoric features have been identified that are crucial for their biological activities.
The essential components of the pharmacophore for many phenoxyacetic acid derivatives include:
An Aromatic Ring: This provides a rigid scaffold and participates in hydrophobic and π-stacking interactions with the target protein.
A Carboxylic Acid Group (or a bioisostere): This acidic moiety is often involved in crucial ionic interactions or hydrogen bonding with amino acid residues in the binding site of the target.
An Ether Linkage: The oxygen atom in the phenoxy group can act as a hydrogen bond acceptor.
Substituents on the Aromatic Ring: The nature, position, and size of these substituents are critical for modulating the electronic properties of the ring, lipophilicity, and steric interactions within the binding pocket. For instance, in ethacrynic acid, the dichlorophenyl moiety is a key feature. wikipedia.org
For this compound, the ethyl group at the para position and the methoxy group at the ortho position are defining features that will influence its interaction with specific biological targets. The ethyl group contributes to lipophilicity, while the methoxy group can influence conformation and electronic distribution.
Development of Predictive Models for Designing Novel Analogs with Enhanced Academic Utility
Predictive modeling, including Quantitative Structure-Activity Relationship (QSAR) studies, plays a vital role in the rational design of novel analogs with desired biological activities. These computational models aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
The development of a predictive QSAR model for this compound analogs would typically involve the following steps:
Data Set Compilation: A series of analogs would be synthesized, and their biological activities (e.g., IC50 values for enzyme inhibition) would be determined.
Descriptor Calculation: A wide range of molecular descriptors, such as electronic (e.g., Hammett constants), hydrophobic (e.g., logP), steric (e.g., Taft parameters), and topological descriptors, would be calculated for each analog.
Model Generation: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms would be used to build a correlation between the descriptors and the biological activity.
Model Validation: The predictive power of the generated model would be rigorously tested using internal and external validation techniques.
Elucidation of Molecular Mechanisms Underlying Observed Biological Phenomena (Non-clinical)
The molecular mechanisms of phenoxyacetic acid derivatives are diverse and depend on their specific structural features. For example, the diuretic effect of some phenoxyacetic acids like ethacrynic acid is attributed to their interaction with sulfhydryl groups on proteins involved in ion transport in the kidney. nih.gov
In a non-clinical context, research into the molecular mechanisms of this compound and its analogs could involve a variety of in vitro and in silico techniques:
Enzyme Inhibition Assays: To determine if the compounds inhibit specific enzymes, such as cyclooxygenases (COX-1/COX-2) or glutathione (B108866) S-transferases (GSTs), which are known targets for some phenoxyacetic acid derivatives. mdpi.comnih.gov
Receptor Binding Assays: To investigate if the compounds bind to specific cellular receptors.
Cell-Based Assays: To study the effects of the compounds on cellular processes such as proliferation, apoptosis, or inflammation in various cell lines. mdpi.com
Molecular Docking and Simulation: To predict the binding mode of the compounds within the active site of a target protein and to understand the key intermolecular interactions.
For instance, studies on other phenoxyacetic acid derivatives have shown that they can induce apoptosis in cancer cells by downregulating anti-apoptotic proteins. nih.gov The molecular mechanism often involves the generation of reactive oxygen species (ROS) and the activation of signaling pathways leading to programmed cell death. The specific substitutions on the phenoxyacetic acid scaffold are critical in determining the precise molecular pathway that is affected.
Future Research Directions and Academic Prospects for 2 4 Ethyl 2 Methoxyphenoxy Acetic Acid and Its Class
Exploration of Chemoinformatics and Big Data Approaches for Virtual Screening
The application of chemoinformatics and big data analytics is poised to revolutionize the discovery and development of novel phenoxyacetic acid derivatives. nih.gov Virtual screening, a computational technique, allows for the rapid assessment of large chemical libraries to identify promising lead compounds. nih.govnih.gov This approach significantly reduces the time and cost associated with traditional high-throughput screening. nih.gov
By leveraging chemoinformatics tools, researchers can analyze vast datasets of chemical structures and their associated biological activities. nih.gov This enables the identification of structure-activity relationships (SAR), which are crucial for the rational design of more potent and selective molecules. nih.gov Big data approaches further enhance this process by allowing for the integration and analysis of diverse datasets, including genomic, proteomic, and metabolomic data, to build predictive models for biological activity and potential toxicity. nih.govresearchgate.net The use of machine learning algorithms and artificial intelligence can further refine these models, leading to more accurate predictions and the identification of novel chemical entities with desired therapeutic properties. nih.gov
Integration with Systems Biology and Network Pharmacology for Broader Biological Impact Assessment
Systems biology and network pharmacology offer a holistic approach to understanding the biological effects of 2-(4-ethyl-2-methoxyphenoxy)acetic acid and its class of compounds. nih.govnih.gov Instead of the traditional "one target, one drug" paradigm, these disciplines consider the complex network of interactions between a drug, its multiple targets, and the broader biological system. jpub.orgresearchgate.net This approach is particularly valuable for understanding the multifaceted nature of diseases and the potential for polypharmacology, where a single compound interacts with multiple targets to achieve a therapeutic effect. researchgate.net
By constructing and analyzing biological networks, researchers can identify the key pathways and molecular targets modulated by phenoxyacetic acid derivatives. nih.govjpub.org This allows for a more comprehensive assessment of their on-target and off-target effects, providing insights into both their therapeutic potential and potential for adverse drug reactions. nih.govjpub.org Network pharmacology can also aid in the identification of synergistic drug combinations and the repositioning of existing drugs for new therapeutic indications. researchgate.net
Development as Chemical Probes for Specific Biological Targets and Pathways
Phenoxyacetic acid derivatives, including this compound, hold promise as chemical probes for the study of specific biological targets and pathways. A chemical probe is a small molecule that is used to selectively interact with and modulate the function of a specific protein or pathway, enabling researchers to investigate its role in health and disease.
The development of highly selective and potent phenoxyacetic acid-based chemical probes requires a detailed understanding of their structure-activity relationships. This involves the synthesis and biological evaluation of a focused library of analogues to optimize their binding affinity and selectivity for the target of interest. These probes can then be used in a variety of experimental settings, from cell-based assays to animal models, to elucidate the physiological and pathological functions of their targets. For instance, derivatives of phenoxyacetic acid have been investigated as agonists for the free fatty acid receptor 1 (FFA1), a target for type 2 diabetes. nih.govresearchgate.net
Advanced Materials Science Applications Based on Core Structural Motifs
The core structural motif of phenoxyacetic acid presents opportunities for the development of advanced materials with novel properties. The ability to modify the aromatic ring and the acetic acid side chain allows for the fine-tuning of the molecule's electronic, optical, and self-assembly properties.
For example, the incorporation of phenoxyacetic acid derivatives into polymers could lead to the creation of materials with tailored functionalities, such as biocompatible coatings for medical devices or responsive materials for use in sensors and actuators. The self-assembly of these molecules into well-defined nanostructures could also be exploited for applications in areas such as drug delivery and organic electronics. Further research in this area could explore the synthesis of novel phenoxyacetic acid-based monomers and polymers and the characterization of their material properties.
Collaborative Research Opportunities Across Disciplines
The future advancement of research on this compound and its class will be greatly enhanced by collaborative efforts across multiple scientific disciplines. The complexity of modern drug discovery and materials science necessitates a multidisciplinary approach that integrates expertise from various fields.
Synthetic Chemistry: Organic chemists are essential for the design and synthesis of novel phenoxyacetic acid derivatives with improved potency, selectivity, and pharmacokinetic properties. mdpi.com
Structural Biology: X-ray crystallography and NMR spectroscopy can provide detailed three-dimensional structural information about how these compounds bind to their biological targets, guiding further drug design efforts.
Computational Science: Experts in chemoinformatics, molecular modeling, and systems biology are crucial for the virtual screening of compound libraries, the prediction of biological activity, and the analysis of complex biological networks. nih.govnih.gov
By fostering collaborations between these and other relevant disciplines, such as pharmacology, toxicology, and materials science, researchers can accelerate the pace of discovery and translate fundamental scientific insights into practical applications.
Q & A
Q. What are the optimal synthetic routes for 2-(4-ethyl-2-methoxyphenoxy)acetic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis can be approached via regioselective substitution of 4-methoxyphenylacetic acid derivatives. For example, bromination using bromine in acetic acid under controlled conditions (0–5°C) achieves selective substitution at the para position, followed by ethyl group introduction via alkylation . Purification via recrystallization or column chromatography enhances purity (>95%). Key factors include solvent choice (e.g., acetone for solubility), catalyst selection (e.g., TEMPO/NaBr for oxidation steps), and reaction time optimization to minimize by-products .
Q. How can researchers validate the structural identity of this compound?
- Methodological Answer : Combine spectroscopic techniques:
- NMR : Analyze proton environments (e.g., methoxy protons at δ 3.8–4.0 ppm, ethyl group splitting patterns) .
- FT-IR : Confirm ester/acid C=O stretches (~1700 cm⁻¹) and aromatic C-O-C bonds (~1250 cm⁻¹) .
- X-ray Crystallography : Resolve dihedral angles (e.g., 78.15° between phenyl and acetic acid planes) and hydrogen-bonding motifs (e.g., R₂²(8) dimeric structures) .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of substituents in this compound synthesis?
- Methodological Answer : Electron-donating groups (e.g., methoxy) direct electrophilic substitution to the para position. Steric hindrance from the acetic acid side chain further limits ortho substitution. Computational modeling (DFT) can predict activation energies for competing pathways, while kinetic studies (e.g., monitoring intermediates via LC-MS) validate reaction trajectories .
Q. How does the crystal packing of this compound influence its physicochemical properties?
- Methodological Answer : Single-crystal X-ray analysis reveals centrosymmetric hydrogen-bonded dimers (O-H···O interactions, ~2.7 Å), enhancing thermal stability. Lattice energy calculations correlate with melting points (e.g., 69–70°C for analogous structures). Polymorph screening (via solvent recrystallization) identifies forms with varied solubility profiles, critical for bioavailability studies .
Q. What strategies mitigate by-product formation during large-scale synthesis of this compound?
- Methodological Answer :
- Use flow chemistry to maintain precise temperature control (e.g., 0–5°C for bromination), reducing side reactions .
- Employ scavenger resins (e.g., polymer-bound TEMPO) to trap reactive intermediates .
- Optimize stoichiometry (e.g., 1:1 molar ratio of bromine to precursor) and employ in-line IR monitoring for real-time adjustment .
Research Applications
Q. How is this compound utilized in drug discovery?
- Methodological Answer : As a scaffold for Combretastatin A-4 analogs, its structure enables Perkin condensation/decarboxylation to generate anti-mitotic agents. Biological assays (e.g., tubulin polymerization inhibition) validate activity, while SAR studies optimize substituent effects on potency .
Q. What analytical challenges arise in quantifying trace impurities in this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
